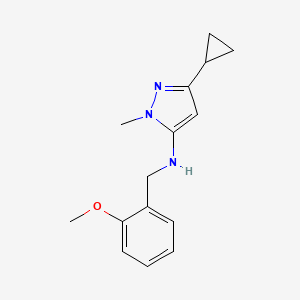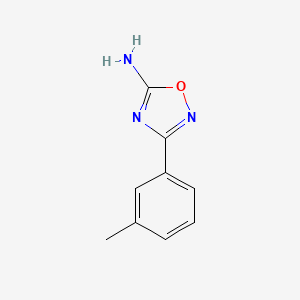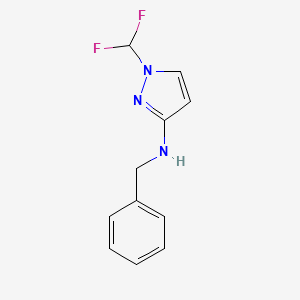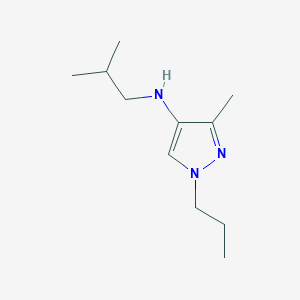
3-cyclopropyl-N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine est un composé organique synthétique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier se caractérise par la présence d'un groupe cyclopropyle, d'un groupe méthoxybenzyle et d'un groupe méthyle attaché au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par réaction d'un dérivé d'hydrazine approprié avec un composé 1,3-dicarbonyle en conditions acides ou basiques.
Introduction du groupe cyclopropyle : Le groupe cyclopropyle peut être introduit par une réaction de cyclopropanation, souvent en utilisant des réactifs tels que le diazométhane ou le cyclopropylcarbène.
Attachement du groupe méthoxybenzyle : Cette étape implique l'alkylation du cycle pyrazole avec un halogénure de 2-méthoxybenzyle en présence d'une base telle que le carbonate de potassium.
Méthylation : La dernière étape est la méthylation de l'azote du pyrazole à l'aide d'un agent méthylant comme l'iodure de méthyle.
Méthodes de production industrielle
La production industrielle de la 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine peut impliquer l'optimisation de la voie de synthèse ci-dessus afin d'améliorer le rendement et l'extensibilité. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et l'optimisation des procédés pour garantir la rentabilité et la durabilité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
La 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction des groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent des substituants spécifiques sur le cycle pyrazole.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
La 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine a trouvé des applications dans divers domaines de la recherche scientifique, notamment :
Chimie : En tant que brique de base pour la synthèse de molécules plus complexes et en tant que ligand en chimie de coordination.
Biologie : Dans les études impliquant l'inhibition enzymatique et la liaison aux récepteurs en raison de son activité biologique potentielle.
Médecine : En tant que composé principal dans les programmes de découverte de médicaments ciblant des maladies spécifiques.
Industrie : Dans le développement de nouveaux matériaux et en tant qu'intermédiaire dans la synthèse de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou interagir avec un récepteur, modulant ses voies de signalisation. Le mécanisme exact dépend du contexte biologique spécifique et de la molécule cible.
Applications De Recherche Scientifique
3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-cyclopropyl-N-(2-méthoxybenzyl)-1H-pyrazol-5-amine
- 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-4-amine
- 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-3-amine
Unicité
L'unicité de la 3-cyclopropyl-N-(2-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine réside dans son motif de substitution spécifique sur le cycle pyrazole, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe cyclopropyle et du groupe méthoxybenzyle peut également conférer des propriétés distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C15H19N3O |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H19N3O/c1-18-15(9-13(17-18)11-7-8-11)16-10-12-5-3-4-6-14(12)19-2/h3-6,9,11,16H,7-8,10H2,1-2H3 |
Clé InChI |
YFASPUWJQVZMGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)

